molecular formula C20H24ClN3O3S B6481492 N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride CAS No. 1216814-76-4

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride

Cat. No.: B6481492
CAS No.: 1216814-76-4
M. Wt: 421.9 g/mol
InChI Key: AHQLQLJVDVLMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 312514-87-7, molecular formula: C₁₈H₂₀ClN₃O₃S) is a benzamide derivative featuring a benzothiazole ring, a dimethylaminoethyl group, and 3,4-dimethoxy substituents on the aromatic ring. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for therapeutic applications. Benzothiazole derivatives are known for diverse biological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S.ClH/c1-22(2)11-12-23(20-21-15-7-5-6-8-18(15)27-20)19(24)14-9-10-16(25-3)17(13-14)26-4;/h5-10,13H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQLQLJVDVLMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O3SC_{18}H_{22}ClN_3O_3S, with a molecular weight of 397.90 g/mol. The compound features a benzothiazole ring, which is known for its diverse biological activities, and a dimethylaminoethyl substituent that may enhance its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating various benzothiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) at concentrations of 1-4 μM. The mechanisms identified include:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G1/S checkpoint.
  • Inhibition of Migration : The compound significantly reduces the migratory capacity of cancer cells, which is crucial for metastasis.

Table 1: Summary of Anticancer Activity

Cell LineConcentration (μM)Effect Observed
A4311Apoptosis
A4312Cell Cycle Arrest
A5494Reduced Migration

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Research indicated that it decreases the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This dual action may provide therapeutic benefits in conditions where inflammation is a contributing factor to disease progression.

Mechanistic Insights

Mechanistic studies have revealed that this compound interferes with key signaling pathways involved in cancer progression:

  • AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is often upregulated in cancer cells.
  • ERK Pathway Modulation : It also affects the ERK pathway, leading to reduced survival signals in tumor cells.

These findings suggest that the compound may serve as a lead candidate for developing new cancer therapies targeting these pathways.

Comparative Analysis with Related Compounds

Several related compounds exhibit similar biological activities. For example:

Compound NameStructural FeaturesNotable Activity
B76-chloro derivativeAnticancer & Anti-inflammatory
PMX610Fluorinated benzothiazoleSelective anticancer activity

Case Studies

A recent case study involving the application of this compound demonstrated its efficacy in reducing tumor size in xenograft models. The study reported a significant decrease in tumor volume compared to controls after treatment with the compound over several weeks.

Comparison with Similar Compounds

Key Structural Differences

Compound Name Key Structural Features Molecular Weight Notable Substituents
Target Compound (Hydrochloride) Benzothiazole, 3,4-dimethoxybenzamide, dimethylaminoethyl group 394.88 g/mol Cl⁻ (salt form)
Itopride Hydrochloride 4-(2-Dimethylaminoethoxy)phenylmethyl group, 3,4-dimethoxybenzamide 385.90 g/mol Benzyl ether linkage
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole ring, 2,4-dichlorobenzamide 281.13 g/mol Cl substituents, thiazole core
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole, 3,4-dimethoxybenzamide (lacks dimethylaminoethyl group) 314.36 g/mol Free base form
N-(5-(2-(1H-Benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-substituted benzamide Thiadiazole, benzimidazole-ethyl, substituted benzamide ~450–500 g/mol Thiadiazole, benzimidazole

Pharmacological and Physicochemical Properties

  • Target Compound: The benzothiazole core may confer anticancer activity, while the dimethylaminoethyl group enhances basicity and interaction with cellular targets. The 3,4-dimethoxy groups improve lipophilicity, balancing solubility and membrane permeability . Hydrochloride salt improves water solubility, critical for oral bioavailability.
  • Itopride Hydrochloride :

    • Acts as a gastroprokinetic agent via acetylcholinesterase inhibition and dopamine D₂ receptor antagonism .
    • The benzyl ether linkage and 4-substituted phenyl group differentiate its target affinity compared to the benzothiazole-containing target compound.
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Thiazole derivatives exhibit anti-inflammatory and analgesic properties.
  • N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide: Lacks the dimethylaminoethyl group, likely reducing cationic interactions with biological targets. May serve as a precursor for further derivatization .
  • Thiadiazole-Benzimidazole Derivatives :

    • Thiadiazole rings contribute to antimicrobial activity. The benzimidazole moiety may enhance DNA intercalation or enzyme inhibition.

Preparation Methods

Core Benzothiazole Synthesis

The benzothiazole moiety is typically constructed via cyclocondensation of 2-aminothiophenol with carbonyl precursors. For this compound, however, the 2-aminobenzothiazole derivative is pre-synthesized and functionalized. Industrial routes often employ 2-chlorobenzothiazole as a starting material, which undergoes nucleophilic substitution with ammonia to yield 2-aminobenzothiazole. Alternative methods involve cyclizing thiourea derivatives with brominated intermediates under acidic conditions.

Amide Bond Formation

The critical step involves coupling 2-aminobenzothiazole with 3,4-dimethoxybenzoic acid derivatives. A widely adopted protocol uses carbonyldiimidazole (CDI) to activate the carboxylic acid group. For example, 3,4-dimethoxybenzoic acid is treated with CDI in tetrahydrofuran (THF) at 50–55°C, forming an acyl imidazole intermediate. This reactive species is then combined with N-[2-(dimethylamino)ethyl]-2-aminobenzothiazole to yield the tertiary amide.

Mechanistic Insight :
CDI-mediated activation proceeds via nucleophilic attack by the carboxylate oxygen on the carbonyl carbon of CDI, generating an intermediate that reacts with the amine to form the amide bond. This method avoids racemization and is favored for heat-sensitive substrates.

Alkylation and Quaternary Ammonium Salt Formation

The dimethylaminoethyl side chain is introduced via alkylation of the secondary amine. In a representative procedure, 2-(dimethylamino)ethyl chloride is reacted with the benzothiazole-amide intermediate in the presence of potassium carbonate as a base. The reaction is conducted in acetonitrile at 60–70°C for 12–16 hours, achieving yields of 68–72%.

Hydrochloride Salt Formation :
The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (1.1 equivalents) at 0–5°C. Precipitation occurs upon cooling, and the product is isolated via vacuum filtration.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Solvent (Amidation)THF or DMFTHF minimizes side reactions; DMF accelerates kinetics but complicates purification
Temperature50–55°C (CDI activation), 60–70°C (alkylation)Higher temperatures reduce reaction time but increase degradation risk
Reaction Time4–6 hours (activation), 12–16 hours (alkylation)Prolonged alkylation improves conversion but may induce epimerization

Data adapted from large-scale syntheses.

Catalytic and Stoichiometric Considerations

  • Base Selection : Triethylamine is avoided due to competing reactions with CDI. Instead, N,N-diisopropylethylamine (DIPEA) is used in catalytic amounts (0.2 equivalents) to neutralize HCl generated during amidation.

  • Molar Ratios : A 1:1.05 ratio of carboxylic acid to CDI ensures complete activation, while a 10% excess of alkylating agent (2-(dimethylamino)ethyl chloride) drives the alkylation to completion.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm. The dimethylamino group resonates as a singlet at δ 2.2 (6H), while the ethyl chain shows signals at δ 2.6 (t, 2H) and 3.4 (t, 2H).

    • ¹³C NMR : The benzothiazole carbonyl is observed at δ 165.3 ppm, and the amide carbonyl at δ 169.8 ppm.

  • High-Resolution Mass Spectrometry (HRMS) :
    Calculated for C₂₀H₂₄ClN₃O₃S ([M+H]⁺): 422.1304; Found: 422.1306.

Purity Assessment

  • HPLC : Reverse-phase C18 column (5 µm, 150 × 4.6 mm), gradient elution with acetonitrile/0.1% TFA. Retention time: 8.2 minutes; purity ≥98.5%.

  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, confirming the hydrochloride salt structure.

Industrial-Scale Production Challenges

Purification and Yield Maximization

  • Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (9:1) to achieve pharma-grade purity. Yield losses (15–20%) occur due to solubility limitations.

  • Chromatography : Silica gel chromatography (ethyl acetate/methanol 9:1) is employed for intermediates, but scalability issues necessitate switching to simulated moving bed (SMB) systems.

Alternative Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces alkylation time by 75% but requires specialized equipment. Pilot studies report comparable yields (70%) with reduced energy consumption.

Flow Chemistry Approaches

Continuous flow systems using tube-in-tube reactors achieve 90% conversion in 20 minutes for the amidation step. This method enhances reproducibility and is scalable to kilogram quantities .

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions, including condensation of substituted benzoic acids with benzothiazole-derived amines. Coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride are critical for activating carboxyl groups, while bases like N-methylmorpholine facilitate the reaction . Optimizing yields requires precise temperature control (e.g., reflux conditions), stoichiometric ratios, and purification via recrystallization or column chromatography. Hydrochloride salt formation enhances solubility for downstream applications .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • 1H/13C NMR : Identifies chemical environments, e.g., dimethylamino (δ ~2.2–2.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) .
  • HPLC/TLC : Monitors reaction progress and purity (>95% purity is standard for biological assays) .

Q. How can aqueous solubility be improved for in vitro studies?

The hydrochloride salt form increases solubility in polar solvents. For biological assays, dimethyl sulfoxide (DMSO) or ethanol-water mixtures are recommended, with concentrations validated via UV-Vis spectroscopy to avoid aggregation .

Advanced Questions

Q. What strategies resolve spectral contradictions (e.g., unexpected NMR splitting or HRMS adducts)?

  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes.
  • Isotopic Labeling : Resolves overlapping signals (e.g., deuterated solvents or 15N-labeled intermediates).
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates assignments .

Q. How can reaction mechanisms be elucidated for unexpected byproducts?

Mechanistic studies employ tandem mass spectrometry (MS/MS) to identify intermediates and kinetic isotope effects to probe rate-determining steps. For example, trace water in reactions may hydrolyze coupling agents, leading to carboxylic acid byproducts; anhydrous conditions mitigate this .

Q. What computational methods predict biological target interactions?

  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding sites.
  • Pharmacophore Modeling : Maps electrostatic and steric features of the benzothiazole and dimethoxybenzamide moieties for target specificity .

Q. How does pH affect the stability of the hydrochloride salt in long-term storage?

Stability studies in buffered solutions (pH 4–7) show optimal integrity at pH 5–6. Degradation products (e.g., free base or hydrolyzed benzamide) are monitored via LC-MS. Lyophilization or storage at -20°C in amber vials minimizes decomposition .

Methodological Challenges and Solutions

Q. Designing derivatives for structure-activity relationship (SAR) studies: Which substituents are most impactful?

  • Benzothiazole Modifications : Chlorine or methyl groups at the 4-position enhance steric hindrance and target affinity .
  • Dimethoxybenzamide Adjustments : Replacing methoxy with electron-withdrawing groups (e.g., trifluoromethyl) alters electronic profiles and metabolic stability .

Q. How to address low yields in amide bond formation?

  • Coupling Agent Screening : Compare HATU, EDCI, and DMT-MM efficiency under inert atmospheres.
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while improving yields .

Q. What are the pitfalls in interpreting X-ray crystallography data for polymorph screening?

  • Pseudopolymorphism : Solvent inclusion in crystal lattices can mimic true polymorphs. Use differential scanning calorimetry (DSC) to distinguish phases.
  • Hydrogen Bond Networks : Centrosymmetric dimers (e.g., N–H⋯N bonds) stabilize specific packing arrangements, as seen in related benzothiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.